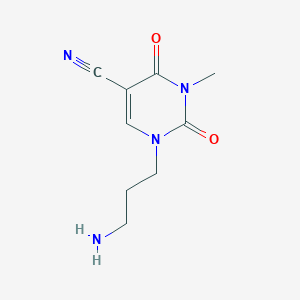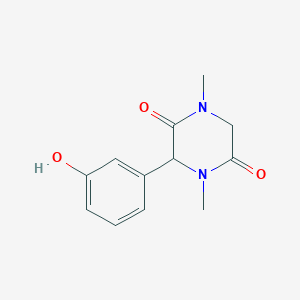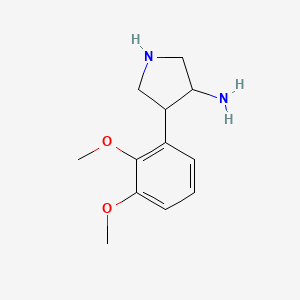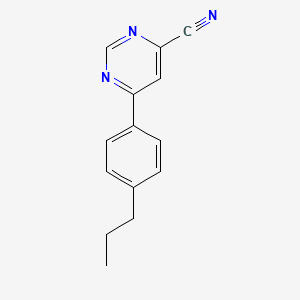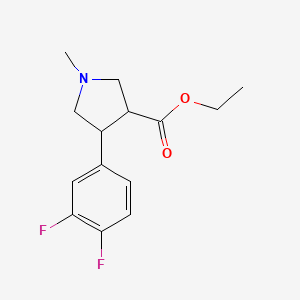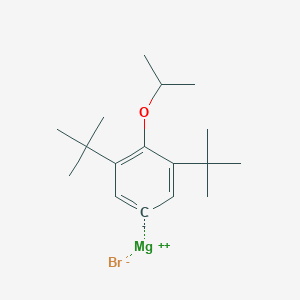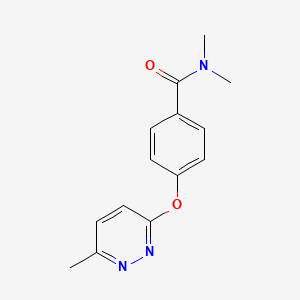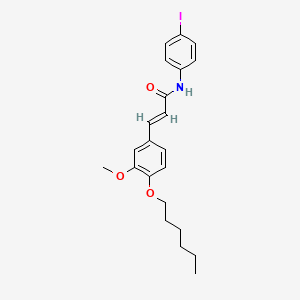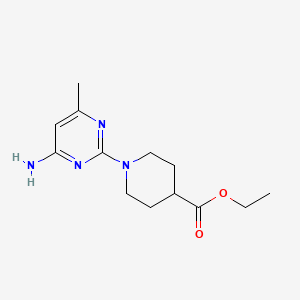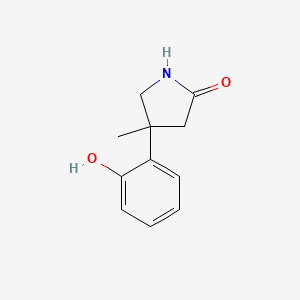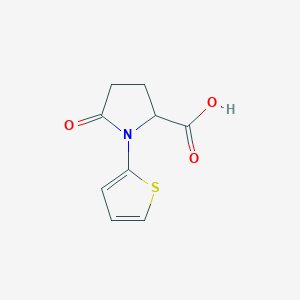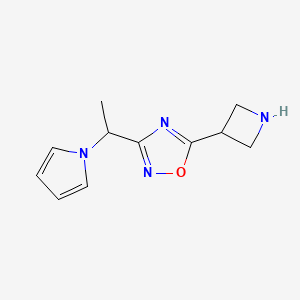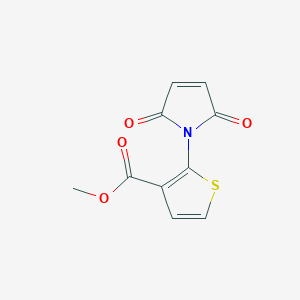
3,5-DimethoxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DimethoxyphenylZinc bromide is an organozinc compound with the molecular formula C8H9BrO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-DimethoxyphenylZinc bromide can be synthesized through the reaction of 3,5-dimethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3,5-Dimethoxyphenyl bromide+Zn→3,5-DimethoxyphenylZinc bromide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DimethoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like THF or toluene.
Negishi Coupling: Requires a palladium or nickel catalyst and a suitable solvent.
Major Products
The major products formed from these reactions are often biaryl compounds or other complex organic molecules, depending on the specific reactants used.
Scientific Research Applications
3,5-DimethoxyphenylZinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3,5-DimethoxyphenylZinc bromide in coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate can then undergo transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxybenzyl bromide
- 3,5-Dimethoxyphenylmagnesium bromide
- 3,5-Dimethoxyphenylboronic acid
Uniqueness
3,5-DimethoxyphenylZinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. It offers distinct advantages in terms of selectivity and yield in coupling reactions, making it a valuable tool in synthetic chemistry.
Properties
CAS No. |
2246939-71-7 |
|---|---|
Molecular Formula |
C8H9BrO2Zn |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dimethoxybenzene-5-ide |
InChI |
InChI=1S/C8H9O2.BrH.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CPHNLTOPKHEQOK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C[C-]=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


